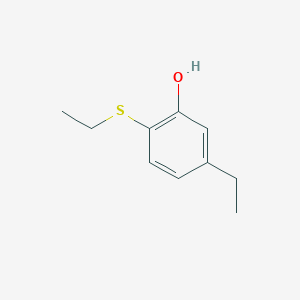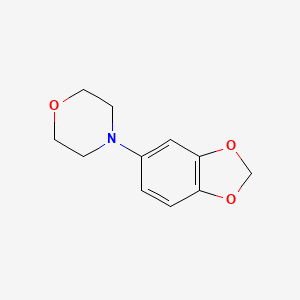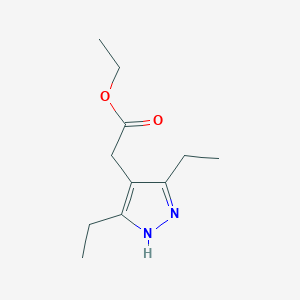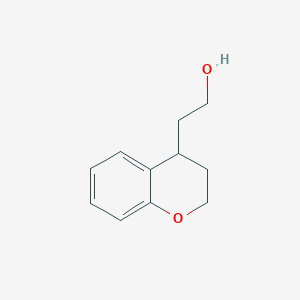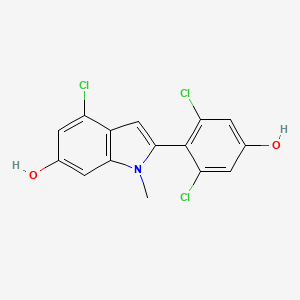
4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methylindol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methylindol-6-ol is a chemical compound with a unique structure that lends itself to diverse applications in scientific research.
Preparation Methods
The synthesis of 4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methylindol-6-ol involves several steps, typically starting with the preparation of the indole core. The reaction conditions often include the use of chlorinating agents to introduce the chloro groups and hydroxylation reactions to add the hydroxyphenyl group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings .
Chemical Reactions Analysis
4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methylindol-6-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Common reagents for substitution reactions include halogenating agents, which can replace hydrogen atoms with halogen atoms. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methylindol-6-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methylindol-6-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methylindol-6-ol can be compared with other similar compounds, such as:
Indol-6-OL, 4-chloro-2-(2,6-dichloro-4-hydroxyphenyl)-1-ethyl-: This compound has a similar structure but with an ethyl group instead of a methyl group, which may result in different chemical properties and applications.
4-Chloro-2-(2,6-dichloro-4-hydroxyphenyl)-1-ethylindol-6-ol: Another similar compound with slight variations in its structure, leading to unique characteristics.
These comparisons highlight the uniqueness of this compound and its potential advantages in various research and industrial applications.
Properties
CAS No. |
83364-02-7 |
|---|---|
Molecular Formula |
C15H10Cl3NO2 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
4-chloro-2-(2,6-dichloro-4-hydroxyphenyl)-1-methylindol-6-ol |
InChI |
InChI=1S/C15H10Cl3NO2/c1-19-13-5-8(21)2-10(16)9(13)6-14(19)15-11(17)3-7(20)4-12(15)18/h2-6,20-21H,1H3 |
InChI Key |
JIZOOVJBLLJTPW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2Cl)O)C3=C(C=C(C=C3Cl)O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)-1-benzothiophene-2-carboxylic acid](/img/structure/B8570508.png)
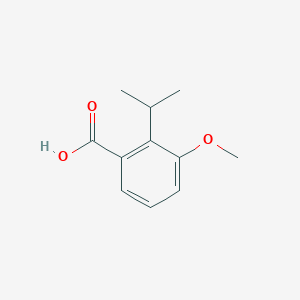
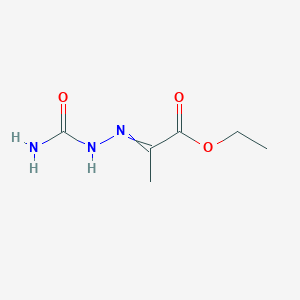
![1-(2-methoxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8570526.png)
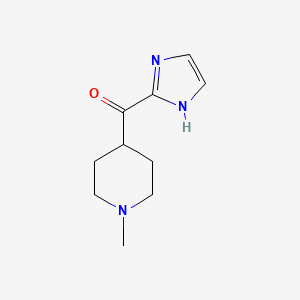
![4-[5-(Decyloxy)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B8570543.png)
![2-[(Hept-6-yn-2-yl)oxy]oxane](/img/structure/B8570551.png)
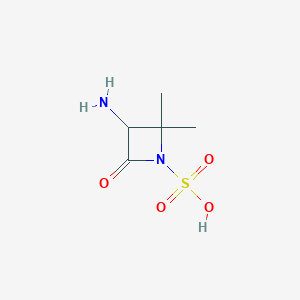
![(S)-(+)-2-[4-(Fluorobenzyloxy-Benzylamino)propionamide]](/img/structure/B8570584.png)
![[3-ethynyl-1-(oxan-2-yl)indazol-5-yl]methanol](/img/structure/B8570593.png)
